![molecular formula C24H20N2O2 B5063831 1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol](/img/structure/B5063831.png)
1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol
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Overview
Description
1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
The synthesis of 1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to produce the compound in high purity and yield .
Chemical Reactions Analysis
1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo bond can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Scientific Research Applications
1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a dye in various analytical techniques, including spectrophotometry, to study complexation and binding interactions.
Biology: The compound is employed in staining techniques to visualize cellular components and structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based anticancer drugs.
Mechanism of Action
The mechanism of action of 1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol involves its ability to form stable complexes with metal ions. The azo group (N=N) and hydroxyl group (OH) in the compound facilitate coordination with metal centers, leading to the formation of metal-azo complexes. These complexes exhibit unique electronic and structural properties, making them useful in various applications, including catalysis and drug development .
Comparison with Similar Compounds
1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol can be compared with other similar azo compounds, such as:
1-[(E)-(4-chlorophenyl)diazenyl]naphthalen-2-ol: This compound has a similar structure but with a chlorine substituent, which affects its reactivity and applications.
1-[(E)-(3-methyl-4-((E)-m-tolyldiazenyl)phenyl)diazenyl]naphthalen-2-ol:
1-[(E)-(4-methoxyphenyl)diazenyl]naphthalen-2-ol: The methoxy group in this compound influences its electronic structure and reactivity.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[[2-(2-phenylethoxy)phenyl]diazenyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-15-14-19-10-4-5-11-20(19)24(22)26-25-21-12-6-7-13-23(21)28-17-16-18-8-2-1-3-9-18/h1-15,27H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQEIXINPGWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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